molecular formula C7H11NO5 B062384 2-Acetamido-3-ethoxy-3-oxopropanoic acid CAS No. 187868-53-7

2-Acetamido-3-ethoxy-3-oxopropanoic acid

Cat. No. B062384
CAS RN: 187868-53-7
M. Wt: 189.17 g/mol
InChI Key: OQUXDKMVCGSMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Acetamido-3-ethoxy-3-oxopropanoic acid” is a chemical compound with the molecular formula C7H11NO5 . It has a molecular weight of 189.17 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Acetamido-3-ethoxy-3-oxopropanoic acid” consists of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .

Scientific Research Applications

  • Antiparasitic and Anticoccidial Activity : Compounds related to 2-Acetamido-3-ethoxy-3-oxopropanoic acid, such as 4-amino-2-ethoxybenzoic acid and its derivatives, have demonstrated significant antiparasitic and anticoccidial activities. These compounds are particularly potent against parasites and coccidia, offering potential for the development of new antiparasitic drugs (Rogers et al., 1964).

  • Synthesis of Glycosides : The synthesis of various glycosides of related compounds, such as 2-amino-3-O-D-1-carboxyethyl)-2-deoxy-D-glucopyranose (muramic acid), involves the use of derivatives of 2-Acetamido-3-ethoxy-3-oxopropanoic acid. These glycosides have potential applications in biochemistry and medicinal chemistry (Jeanloz et al., 1968).

  • Crystal Structure Analysis : The crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate, obtained from a related compound, provides insights into molecular conformations and interactions, which are essential for the development of pharmaceuticals and advanced materials (Loughzail et al., 2015).

  • Contrast Media in Medical Imaging : Derivatives of 2-Acetamido-3-ethoxy-3-oxopropanoic acid have been investigated as oral contrast media for cholecystography, indicating their potential in enhancing medical imaging techniques (Rosati et al., 1972).

  • Metabolism and Toxicology Studies : The metabolism and toxicological properties of related compounds, such as iopronic acid, have been studied, which is crucial for understanding the safety and efficacy of pharmaceutical agents (Raffaeli et al., 1977).

Safety and Hazards

The safety information available indicates that “2-Acetamido-3-ethoxy-3-oxopropanoic acid” may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-acetamido-3-ethoxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-3-13-7(12)5(6(10)11)8-4(2)9/h5H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUXDKMVCGSMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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